5-bromo-N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-3-carboxamide
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Overview
Description
5-bromo-N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of bromine, fluorine, and nitrogen atoms within its structure, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are essential components.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
5-bromo-N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for imaging and diagnostic purposes.
Industry: It can be used in the production of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its electron-withdrawing properties, which can influence its binding affinity to target proteins or enzymes. The compound may act by inhibiting or modulating the activity of these targets, thereby exerting its effects on biological pathways .
Comparison with Similar Compounds
Similar Compounds
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: This compound shares similar structural features with the presence of bromine and fluorine atoms.
N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-3-carboxamide: A derivative lacking the bromine atom but retaining the quinoline and pyridine moieties.
Uniqueness
The uniqueness of 5-bromo-N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both bromine and fluorine atoms enhances its versatility in synthetic chemistry and its potential as a pharmacophore in medicinal chemistry.
Properties
Molecular Formula |
C16H10BrF2N3O |
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Molecular Weight |
378.17 g/mol |
IUPAC Name |
5-bromo-N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C16H10BrF2N3O/c1-8-2-14(12-4-11(18)5-13(19)15(12)21-8)22-16(23)9-3-10(17)7-20-6-9/h2-7H,1H3,(H,21,22,23) |
InChI Key |
XMLABXAQOXZBLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=C(C2=N1)F)F)NC(=O)C3=CC(=CN=C3)Br |
Origin of Product |
United States |
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